Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Description
Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thiazole ring and a pyrazole-methyl group. The ethyl carboxylate moiety enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-2-21-14(20)18-8-6-17(7-9-18)13-15-10-12(22-13)11-19-5-3-4-16-19/h3-5,10H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNURWFUTINBMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(S2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a thiazole and pyrazole moiety, which are known for their biological relevance. The synthesis typically involves the reaction of piperazine derivatives with thiazole and pyrazole precursors, utilizing various coupling agents and solvents to optimize yield and purity.
1. Anxiolytic Activity
Research indicates that derivatives of pyrazole-piperazine compounds exhibit anxiolytic-like activity . For instance, studies on related compounds have demonstrated efficacy in behavioral tests such as the elevated plus-maze and light-dark box tests. These effects are often mediated through interactions with the serotonergic system and GABAA receptor sites .
Table 1: Summary of Anxiolytic Activity Studies
| Compound | Test Model | Dose (μmol/kg) | Result |
|---|---|---|---|
| LQFM192 | Elevated Plus-Maze | 54, 162 | Significant anxiolytic activity |
| LQFM008 | Light-Dark Box | 50 | Anxiolytic-like effect observed |
2. Anticancer Potential
The thiazole and pyrazole components have been linked to anticancer activity . Compounds with similar structures have shown inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific kinases associated with tumor growth .
Table 2: Anticancer Activity Overview
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Thiazole-Pyrazole Derivative | A431 (Skin Cancer) | <10 | Apoptosis induction |
| Pyrazolo[1,5-a]pyrimidine | Various Cancer Lines | <5 | Kinase inhibition |
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes or receptors involved in disease processes:
- Serotonergic System Interaction : The compound may enhance serotonergic transmission, contributing to its anxiolytic effects.
- Kinase Inhibition : Similar compounds have been shown to selectively inhibit protein kinases involved in cancer progression.
Case Studies
Recent studies have focused on the synthesis of novel derivatives based on the core structure of this compound. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiazole Motifs
tert-Butyl 4-[5-(Ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
- Structure : Differs by the tert-butyl carbamate group instead of ethyl carboxylate.
- Synthetic Relevance : The tert-butyl group serves as a protective intermediate, enabling selective deprotection for further functionalization .
- Purity : Reported at 98%, indicating high synthetic yield under optimized conditions .
Ethyl 4-[5-(2-Fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate
- Structure : Replaces the pyrazolylmethyl-thiazole with a fluorobenzamido-phenylpyrazole group.
Compounds with Heterocyclic Variations
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
- Structure : Incorporates an oxadiazole-sulfanyl group instead of thiazole-pyrazole.
Ethyl 4-[(6-Oxidanyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-yl-methyl]piperazine-1-carboxylate
Pharmacologically Active Analogues
N-[4-(4-Fluorophenyl)-5-{2-[4-(Piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]-1-methylpiperidine-4-carboxamide
Comparative Data Table
Q & A
Q. Basic
- LC-MS/HRMS : Confirms molecular weight (e.g., m/z 339.5 [M+H]+ in ) and purity.
- NMR : 1H/13C NMR identifies substituents on piperazine (δ ~3.5 ppm for N-CH2) and pyrazole-thiazole moieties (δ ~7–8 ppm for aromatic protons) ().
- IR : Detects carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester groups).
Contradictions (e.g., unexpected splitting in NMR) are resolved by variable-temperature NMR or 2D techniques (COSY, HSQC) to distinguish rotamers or dynamic processes ().
What strategies address regioselectivity challenges during thiazole ring synthesis?
Advanced
Regioselectivity in thiazole formation is controlled by:
- Substituent effects : Electron-withdrawing groups on hydrazines direct cyclization (e.g., 2-chlorophenyl hydrazine in ).
- Catalysts : Cu(I) in click chemistry ensures specific triazole-thiazole linkages ().
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetically controlled pathways.
Post-reaction analysis via HPLC with chiral columns or X-ray crystallography validates regiochemical outcomes ().
How does X-ray crystallography using SHELX resolve structural ambiguities in this compound?
Advanced
SHELX refines crystal structures to:
- Confirm connectivity : Distinguish between piperazine chair vs. boat conformations ().
- Identify hydrogen bonds : Critical for understanding solid-state packing and solubility.
- Resolve disorder : Common in flexible piperazine rings, using restraints and anisotropic displacement parameters.
For example, SHELXL’s twin refinement can handle overlapping peaks in twinned crystals, common in heterocyclic systems ().
What methodological approaches validate contradictory biological activity data (e.g., target engagement vs. off-target effects)?
Q. Advanced
- Target-specific assays : Use radioligand binding or FRET-based enzymatic assays to measure direct interactions (e.g., androgen receptor degradation in ).
- Off-target profiling : Employ kinome-wide screening or proteomics to identify unintended targets.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to separate signal noise. If in vitro activity (e.g., IC50) conflicts with cellular efficacy, assess membrane permeability via PAMPA assays ().
How are reaction intermediates tracked and characterized in multi-step syntheses?
Q. Basic
- TLC : Monitors progress using iodine visualization or UV-active spots (e.g., ethyl acetate/hexane in ).
- In-situ IR : Detects carbonyl formation in real-time.
- Isolation of intermediates : Flash chromatography () or preparative HPLC isolates key species for NMR/HRMS validation.
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Exothermic reactions : Mitigate using controlled addition of reagents (e.g., slow addition of Zn(OTf)₂ in ).
- Purification bottlenecks : Replace column chromatography with recrystallization or flow chemistry .
- Stability : Assess intermediates for hygroscopicity or light sensitivity via accelerated stability studies (40°C/75% RH).
How do steric and electronic effects influence the reactivity of the pyrazole-thiazole core?
Q. Advanced
- Steric effects : Bulky substituents on pyrazole (e.g., tert-butyl in ) hinder nucleophilic attack at C5 of thiazole.
- Electronic effects : Electron-donating groups (e.g., -OCH₃) increase thiazole’s electrophilicity, favoring cross-coupling reactions.
DFT calculations (e.g., using Gaussian) quantify these effects by analyzing transition-state energies ().
What safety considerations are critical when handling this compound?
Q. Basic
- PPE : Use nitrile gloves and fume hoods due to potential irritancy ().
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air ().
- Waste disposal : Follow EPA guidelines for halogenated solvents (e.g., DCM in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
